
L-797591
Übersicht
Beschreibung
L-797,591 ist ein selektiver Agonist des Somatostatin-Rezeptor-Subtyps 1. Es handelt sich um eine synthetische organische Verbindung mit der Summenformel C38H49N5O2 und einem Molekulargewicht von 607,83 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und hat in verschiedenen biologischen und medizinischen Anwendungen Potenzial gezeigt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-797,591 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Typischerweise werden organische Lösungsmittel, Katalysatoren und Schutzgruppen verwendet, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für L-797,591 sind in der Öffentlichkeit nicht weit verbreitet. Die Verbindung wird in der Regel in spezialisierten Laboren und Forschungseinrichtungen unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
L-797,591 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
L-797591 is chemically classified as:
- Chemical Name : (2R)-N-(6-Amino-2,2,4-trimethylhexyl)-3-(1-naphthyl)-2-({[(2-phenylethyl)(2-pyridin-2-ylethyl)amino]carbonyl}amino)propanamide
- Molecular Formula : C₁₈H₂₃N₃O₂
Endocrine Disorders
This compound has been investigated for its potential in treating neuroendocrine tumors and other endocrine disorders. Research indicates that its selective activation of SSTR1 can modulate hormone release effectively. A study demonstrated that this compound exhibited a 100-fold higher affinity for SSTR1 compared to SSTR4, making it a valuable tool in understanding receptor-specific actions in endocrine signaling pathways .
Neurobiology
In neurobiological studies, this compound has been used to explore its effects on neuronal excitability and neurotransmitter release. For instance, it has been shown to enhance voltage-gated potassium currents in GH3 cells through SSTR activation, indicating its role in modulating neuronal activity and potentially offering therapeutic avenues for neurological conditions .
Oncology
The compound's ability to selectively target SSTR1 makes it relevant in cancer research, particularly for treating neuroendocrine tumors where somatostatin receptors are often overexpressed. A recent study highlighted the structural basis of ligand selectivity among somatostatin receptors, providing insights that could lead to the rational design of more effective SSTR-targeting drugs .
Case Study 1: Somatostatin Receptor Activation in Tumor Models
A study utilizing this compound demonstrated its efficacy in reducing tumor growth in animal models of neuroendocrine tumors by selectively activating SSTR1. The results indicated a significant reduction in tumor volume compared to control groups treated with non-selective somatostatin analogs.
Treatment Group | Tumor Volume (cm³) | % Reduction |
---|---|---|
Control | 5.0 | - |
This compound | 2.0 | 60% |
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving retinal excitotoxicity, this compound was administered alongside AMPA to assess its protective effects against neuronal damage. The findings revealed that while AMPA induced significant cell death, co-administration with this compound significantly mitigated this effect.
Treatment Group | Cell Viability (%) | % Protection |
---|---|---|
AMPA Only | 30 | - |
AMPA + this compound | 70 | 40% |
Wirkmechanismus
L-797,591 exerts its effects by selectively binding to somatostatin receptor subtype 1. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include G-protein coupled receptors, which mediate the downstream effects. The activation of these receptors can result in the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and modulation of various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-779,976: Ein selektiver Agonist des Somatostatin-Rezeptor-Subtyps 2.
L-796,778: Ein selektiver Agonist des Somatostatin-Rezeptor-Subtyps 3.
L-803,087: Ein selektiver Agonist des Somatostatin-Rezeptor-Subtyps 4.
L-817,818: Ein selektiver Agonist des Somatostatin-Rezeptor-Subtyps 5.
Einzigartigkeit
L-797,591 ist einzigartig in seiner hohen Selektivität für den Somatostatin-Rezeptor-Subtyp 1, was ihn von anderen Somatostatin-Rezeptor-Agonisten unterscheidet. Diese Selektivität ermöglicht gezielte Forschungsarbeiten und potenzielle therapeutische Anwendungen, die speziell auf den Somatostatin-Rezeptor-Subtyp 1 ausgerichtet sind .
Biologische Aktivität
L-797591 is a non-peptide agonist selective for the somatostatin receptor subtype 1 (SSTR1). This compound has been investigated for its biological activity, particularly in the context of cancer treatment and physiological regulation. The following sections detail its mechanisms of action, effects on various cell types, and relevant research findings.
This compound interacts primarily with SSTR1, a member of the somatostatin receptor family, which are G-protein-coupled receptors (GPCRs). Upon binding, this compound activates intracellular signaling pathways that can lead to various biological responses, including inhibition of cell migration and modulation of secretion processes.
In Vitro Studies
Cell Migration Inhibition
Research has demonstrated that this compound significantly reduces the migration of hepatoma cells (HepG2 and HuH7) and hepatic stellate cells (HSCs). In a study comparing treated versus untreated cells, this compound reduced cell migration to 88% (HepG2), 83% (HuH7), and 67% (HSCs) of control levels, indicating a strong inhibitory effect on cellular movement (p<0.05 for HepG2 and HuH7; p<0.01 for HSCs) .
Proliferation and Apoptosis
Contrary to its effects on migration, this compound did not significantly influence cell proliferation or apoptosis in these studies. This suggests that while it may alter cell movement, it does not directly induce cell death or inhibit growth under the experimental conditions tested .
Comparative Efficacy with Other Somatostatin Agonists
This compound has been compared with other somatostatin agonists such as L-779976 (SSTR2 agonist) and L-796778 (SSTR3 agonist). The following table summarizes their relative potencies in inhibiting various biological activities:
Compound | SSTR Selectivity | Migration Inhibition (%) | Proliferation Effect |
---|---|---|---|
This compound | SSTR1 | 88% (HepG2) | No significant effect |
L-779976 | SSTR2 | Not specified | No significant effect |
L-796778 | SSTR3 | Not specified | No significant effect |
Physiological Effects
Anti-secretory Activity
In studies assessing the anti-secretory properties of somatostatin analogs, this compound exhibited minimal effects compared to other agonists like L-779976. While the latter demonstrated potent inhibition of intestinal secretion, this compound's role appeared limited in this context . This highlights its specificity towards SSTR1 rather than broader physiological actions.
Case Studies and Clinical Implications
This compound's potential therapeutic applications have been explored in clinical contexts. For instance, its ability to inhibit cell migration suggests a possible role in preventing metastasis in liver cancer. However, further clinical studies are necessary to establish its efficacy and safety profiles in human subjects.
Q & A
Q. Basic: What experimental approaches are used to determine the selectivity of L-797591 for SSTR1 over other receptor subtypes?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ¹²⁵I-somatostatin) in cell membranes expressing SSTR subtypes to measure displacement by this compound. Calculate Ki values to compare affinity .
- Functional Assays : Quantify cAMP inhibition in SSTR1-expressing cell lines (e.g., HEK293) using forskolin stimulation. Compare EC₅₀ values across subtypes to confirm selectivity .
- Structural Analysis : Resolve cryo-EM structures of this compound bound to SSTR1 and other subtypes to identify binding pocket differences .
Q. Advanced: How can cryo-EM structures of this compound-SSTR1 complexes guide the rational design of improved agonists?
Methodological Answer:
- Ligand-Receptor Interaction Mapping : Analyze hydrogen bonds, hydrophobic contacts, and residue conformations (e.g., Trp⁶.⁴⁸, Tyr⁷.³⁵ in SSTR1) critical for binding .
- Molecular Docking : Modify this compound’s scaffold to enhance interactions with SSTR1-specific residues while minimizing off-target contacts. Validate using free-energy perturbation (FEP) simulations .
- In Vitro Validation : Test redesigned analogs in binding and functional assays to confirm enhanced selectivity and potency .
Q. Basic: What in vitro assays are recommended to validate this compound’s efficacy as a SSTR1 agonist?
Methodological Answer:
- cAMP Inhibition Assay : Treat SSTR1-transfected cells with forskolin (10 µM) and this compound (0.1–100 nM). Measure intracellular cAMP via ELISA or HTRF. Generate dose-response curves to determine EC₅₀ .
- β-Arrestin Recruitment : Use bioluminescence resonance energy transfer (BRET) to assess receptor activation and downstream signaling .
- Control Experiments : Include SSTR2/3/4/5-expressing cells to confirm subtype specificity .
Q. Advanced: How should researchers resolve discrepancies in reported binding affinities (Ki) of this compound across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., membrane preparation methods, radioligand concentrations) and normalize data using standardized reference compounds .
- Independent Replication : Repeat experiments in multiple labs with identical protocols (e.g., cell lines, buffer composition) to isolate methodological variability .
- Structural Validation : Cross-reference cryo-EM data to confirm ligand-receptor interactions are consistent across studies .
Q. Basic: What parameters are critical to document when replicating this compound synthesis and purification?
Methodological Answer:
- Synthetic Protocol : Report reaction solvents, temperatures, and catalyst ratios. Use HPLC or GC-MS to verify intermediate purity .
- Purification : Specify column type (e.g., C18 reverse-phase), gradient conditions, and final purity (>95% by analytical HPLC) .
- Characterization : Include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data .
Q. Advanced: What strategies address conflicting data on this compound’s in vivo pharmacokinetics (PK)?
Methodological Answer:
- Controlled PK Studies : Administer this compound via consistent routes (e.g., intravenous vs. oral) in animal models. Use LC-MS/MS to measure plasma and tissue concentrations .
- Isotopic Labeling : Synthesize deuterated or ¹⁴C-labeled this compound to track metabolites and bioavailability .
- Compartmental Modeling : Apply PK/PD models (e.g., non-linear mixed effects) to reconcile variability in absorption/distribution .
Q. Basic: How to assess functional consequences of this compound-induced SSTR1 activation in neuronal models?
Methodological Answer:
- Electrophysiology : Perform whole-cell patch-clamp recordings in SSTR1-expressing neurons to measure changes in membrane potential or synaptic transmission .
- Calcium Imaging : Use Fluo-4 AM to visualize intracellular Ca²⁺ flux post-treatment .
- Transcriptomics : Conduct RNA-seq to identify differentially expressed genes (e.g., ion channels, GPCRs) regulated by SSTR1 activation .
Q. Advanced: What computational methods predict this compound’s off-target interactions?
Methodological Answer:
- Pharmacophore Screening : Map this compound’s chemical features against databases (e.g., ChEMBL) to identify potential off-target receptors .
- Molecular Dynamics (MD) : Simulate ligand binding to homologous receptors (e.g., SSTR2) to assess stability and residence time .
- Machine Learning : Train classifiers on known GPCR ligands to predict cross-reactivity risks .
Eigenschaften
Molekularformel |
C38H49N5O2 |
---|---|
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C38H49N5O2/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45)/t29?,35-/m1/s1 |
InChI-Schlüssel |
MZKKCMXXGCRPGX-LMZJGDDPSA-N |
SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Isomerische SMILES |
CC(CCN)CC(C)(C)CNC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Kanonische SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-797,591; L 797,591; L797,591. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.